molecular formula C18H32B2O6 B13997839 (2,5-Bis(hexyloxy)-1,4-phenylene)diboronic acid

(2,5-Bis(hexyloxy)-1,4-phenylene)diboronic acid

Cat. No.: B13997839
M. Wt: 366.1 g/mol
InChI Key: QKMOXCJPFCTBJF-UHFFFAOYSA-N
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Description

(2,5-Bis(hexyloxy)-1,4-phenylene)diboronic acid is an organoboron compound that features two boronic acid groups attached to a phenylene ring substituted with hexyloxy groups. This compound is of significant interest in organic synthesis and materials science due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Bis(hexyloxy)-1,4-phenylene)diboronic acid typically involves the borylation of a suitable precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or ester in the presence of a palladium catalyst and a base . The reaction conditions often include solvents such as toluene or ethanol, and bases like potassium carbonate or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(2,5-Bis(hexyloxy)-1,4-phenylene)diboronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid groups can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid groups to boranes.

    Substitution: The phenylene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions include boronic esters, borates, boranes, and various substituted phenylene derivatives.

Scientific Research Applications

(2,5-Bis(hexyloxy)-1,4-phenylene)diboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (2,5-Bis(hexyloxy)-1,4-phenylene)diboronic acid exerts its effects involves the interaction of its boronic acid groups with various molecular targets. These interactions can lead to the formation of boron-oxygen or boron-nitrogen bonds, which play a crucial role in the compound’s reactivity and functionality. The pathways involved include the formation of boronate complexes and the participation in cross-coupling reactions .

Comparison with Similar Compounds

Similar Compounds

  • Thiophene-2,5-diboronic acid bis(pinacol) ester
  • 2,2′-Bithiophene-5,5′-diboronic acid bis(pinacol) ester
  • Bis(hexylene glycolato)diboron

Uniqueness

(2,5-Bis(hexyloxy)-1,4-phenylene)diboronic acid is unique due to its hexyloxy substituents, which enhance its solubility and reactivity compared to other similar compounds. This makes it particularly useful in applications requiring high solubility and specific reactivity patterns .

Properties

Molecular Formula

C18H32B2O6

Molecular Weight

366.1 g/mol

IUPAC Name

(4-borono-2,5-dihexoxyphenyl)boronic acid

InChI

InChI=1S/C18H32B2O6/c1-3-5-7-9-11-25-17-13-16(20(23)24)18(14-15(17)19(21)22)26-12-10-8-6-4-2/h13-14,21-24H,3-12H2,1-2H3

InChI Key

QKMOXCJPFCTBJF-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1OCCCCCC)B(O)O)OCCCCCC)(O)O

Origin of Product

United States

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